2-iodo-1-methylbenzimidazole
Overview
Description
2-iodo-1-methylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1-methylbenzimidazole typically involves the iodination of 1-methyl-1H-benzoimidazole. One common method includes the reaction of 1-methyl-1H-benzoimidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-iodo-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 2-azido-1-methyl-1H-benzoimidazole, 2-thiocyanato-1-methyl-1H-benzoimidazole, and various 2-alkylamino derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring, which may have different biological activities.
Scientific Research Applications
2-iodo-1-methylbenzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-iodo-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The iodine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-Methyl-1H-benzoimidazole: Lacks the iodine atom, resulting in different chemical properties and biological activities.
2-Chloro-1-methyl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
2-Bromo-1-methyl-1H-benzoimidazole: Contains a bromine atom, which also affects its chemical and biological properties.
Uniqueness: 2-iodo-1-methylbenzimidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and bromo analogs . The iodine atom’s larger size and higher electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
34734-15-1 |
---|---|
Molecular Formula |
C8H7IN2 |
Molecular Weight |
258.06g/mol |
IUPAC Name |
2-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 |
InChI Key |
JLJKZVGGJIIKIM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1I |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.